molecular formula C14H16N2O2S B6641968 N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide

N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide

Cat. No.: B6641968
M. Wt: 276.36 g/mol
InChI Key: RZGGFXIKTOKLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with cyclohexanecarboxylic acid derivatives. One common method includes the reaction of 2-amino benzothiazole with 4-hydroxycyclohexanecarboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, amines, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammation or cancer cell proliferation. Molecular docking studies have shown that this compound can bind to protein receptors, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d]thiazol-2-yl)-4-hydroxycyclohexanecarboxamide is unique due to the presence of the hydroxycyclohexane moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-10-7-5-9(6-8-10)13(18)16-14-15-11-3-1-2-4-12(11)19-14/h1-4,9-10,17H,5-8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGGFXIKTOKLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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